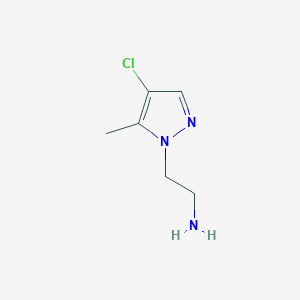
3'-Fluorobiphenyl-4-ylamine hydrochloride
Overview
Description
Synthesis Analysis
While specific synthesis methods for 3’-Fluorobiphenyl-4-ylamine hydrochloride were not found in the search results, it is typically synthesized using methods common in organic synthesis and medicinal chemistry. It’s worth noting that the synthesis of similar compounds often involves multiple steps, including reactions such as nitration, reduction, and halogenation .Molecular Structure Analysis
The molecular structure of 3’-Fluorobiphenyl-4-ylamine hydrochloride consists of a biphenyl core with a fluorine atom on one phenyl ring and an amine group on the other. The presence of the fluorine atom and the amine group can significantly influence the compound’s reactivity and interactions with other molecules .Scientific Research Applications
Metallation of π-deficient Heterocyclic Compounds
Research in the metallation of π-deficient heterocyclic compounds, including fluorinated pyridines, highlights the significant advancements in this area. Such studies are essential for understanding the regioselectivity and chemoselectivity of reactions involving fluorinated compounds. The metallation process is crucial for synthesizing various substituted pyridines, which have wide applications in pharmaceuticals and materials science (Marsais & Quéguiner, 1983).
Synthesis of Fluorinated Biphenyls
The practical synthesis of fluorinated biphenyls, such as 2-Fluoro-4-bromobiphenyl, underlines the importance of developing new methods for incorporating fluorine into organic compounds. These methods offer pathways to synthesize key intermediates for pharmaceuticals like flurbiprofen, showcasing the role of fluorination in enhancing drug properties (Qiu et al., 2009).
Fluorophosphate Cathodes for Sodium-ion Batteries
Fluorinated compounds, specifically fluorophosphates, have been investigated for their potential in sodium-ion battery cathodes. These studies aim to improve the energy storage capabilities of batteries, which is critical for the development of renewable energy technologies and electric vehicles (Dacek et al., 2016).
Fluoroalkylation in Aqueous Media
Advancements in fluoroalkylation reactions performed in water highlight the push towards more environmentally friendly chemical syntheses. These methods facilitate the incorporation of fluorinated groups into molecules under mild conditions, emphasizing the importance of fluorine in creating compounds with unique properties for various applications (Song et al., 2018).
Polytetrafluoroethylene (PTFE) Synthesis and Characterization
The comprehensive review of PTFE, a polymer with exceptional chemical resistance and low friction, underscores the importance of fluorinated materials in industrial applications. Research in this area focuses on synthesis methods, properties, and applications of PTFE, reflecting the broad utility of fluorinated polymers (Puts et al., 2019).
properties
IUPAC Name |
4-(3-fluorophenyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN.ClH/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9;/h1-8H,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDYESMPLQOASG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B3089688.png)





